molecular formula C39H38N3O2P B12830977 2-(Diphenylphosphaneyl)-N-((R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

2-(Diphenylphosphaneyl)-N-((R)-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide

Cat. No.: B12830977
M. Wt: 611.7 g/mol
InChI Key: AXFIWPFNGAOZKQ-MFZXWPQSSA-N
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Description

2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that combines a quinoline moiety, a quinuclidine ring, and a diphenylphosphane group, making it a subject of interest for researchers exploring new therapeutic agents and functional materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide typically involves multiple steps, including:

    Formation of the Quinoline Moiety: The quinoline ring can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Synthesis of the Quinuclidine Ring: The quinuclidine ring can be prepared via the catalytic hydrogenation of quinoline derivatives or through the intramolecular cyclization of suitable precursors.

    Coupling Reactions: The final compound is assembled through a series of coupling reactions, where the quinoline and quinuclidine intermediates are linked to the diphenylphosphane and benzamide groups using reagents such as palladium catalysts and phosphine ligands.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed efficiently on a larger scale without significant loss of yield or purity.

    Purification Processes: Implementing robust purification techniques such as recrystallization, chromatography, and distillation to obtain the compound in high purity.

    Quality Control: Establishing stringent quality control measures to monitor the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific functional groups are replaced by others.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium catalysts, phosphine ligands for coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for exploring new synthetic methodologies and reaction mechanisms.

Biology

In biological research, the compound’s potential as a therapeutic agent is investigated. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is explored for its potential pharmacological activities. Its ability to interact with specific molecular targets could lead to the development of new treatments for diseases.

Industry

In industry, the compound’s properties are leveraged for the development of new materials with specific functionalities, such as catalysts or sensors.

Mechanism of Action

The mechanism of action of 2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s quinoline and quinuclidine moieties are likely to play key roles in binding to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline Derivatives: Compounds like chloroquine and quinine, which also contain the quinoline moiety.

    Quinuclidine Derivatives: Compounds such as quinuclidine and its derivatives, which share the quinuclidine ring structure.

    Phosphane Derivatives: Compounds containing diphenylphosphane groups, used in various catalytic and synthetic applications.

Uniqueness

What sets 2-(Diphenylphosphaneyl)-N-(®-(6-methoxyquinolin-4-yl)((1S,2S,4S,5R)-5-vinylquinuclidin-2-yl)methyl)benzamide apart is its combination of these three distinct moieties in a single molecule. This unique structure endows it with a diverse range of chemical and biological properties, making it a versatile compound for research and application.

Properties

Molecular Formula

C39H38N3O2P

Molecular Weight

611.7 g/mol

IUPAC Name

2-diphenylphosphanyl-N-[(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl]benzamide

InChI

InChI=1S/C39H38N3O2P/c1-3-27-26-42-23-21-28(27)24-36(42)38(32-20-22-40-35-19-18-29(44-2)25-34(32)35)41-39(43)33-16-10-11-17-37(33)45(30-12-6-4-7-13-30)31-14-8-5-9-15-31/h3-20,22,25,27-28,36,38H,1,21,23-24,26H2,2H3,(H,41,43)/t27-,28-,36-,38+/m0/s1

InChI Key

AXFIWPFNGAOZKQ-MFZXWPQSSA-N

Isomeric SMILES

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@@H]4CCN3C[C@@H]4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4C=C)NC(=O)C5=CC=CC=C5P(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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